molecular formula C7H2Cl2F3NO3 B1402201 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene CAS No. 1417567-97-5

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene

Cat. No.: B1402201
CAS No.: 1417567-97-5
M. Wt: 275.99 g/mol
InChI Key: RZBAYNHPYDRKQD-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene is a multifunctional aromatic compound of interest in advanced chemical synthesis and materials science research. It is characterized by its molecular formula, C7H2Cl2F3NO3, and a molecular weight of 275.99 g/mol . The structure of this benzene derivative incorporates several reactive sites, including chloro, fluoro, and nitro substituents, alongside a unique chloro(difluoro)methoxy group, making it a versatile and valuable building block for constructing more complex molecular architectures . Researchers can leverage this compound as a key intermediate in the development of novel substances. Its potential applications span the discovery and synthesis of new pharmaceutical candidates and agrochemicals, where such halogenated and nitrated aromatic systems are often employed to fine-tune biological activity and physicochemical properties . The presence of the nitro group offers a handle for further functionalization, for instance, through reduction to an amine, enabling the exploration of diverse chemical spaces in medicinal chemistry and materials science programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO3/c8-4-1-3(10)2-5(13(14)15)6(4)16-7(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBAYNHPYDRKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene, also known as CAS No. 1417567-97-5, is a fluorinated aromatic compound with notable biological activities. Its molecular formula is C7_7H2_2Cl2_2F3_3NO3_3, and it has garnered attention in medicinal chemistry due to its potential pharmacological applications.

The compound features a complex structure that includes multiple halogen substituents, which can influence its reactivity and biological interactions. The presence of fluorine atoms typically enhances the stability and lipophilicity of compounds, potentially improving their pharmacokinetic profiles.

PropertyValue
Molecular Formula C7_7H2_2Cl2_2F3_3NO3_3
Molecular Weight 275.99 g/mol
IUPAC Name 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitrobenzene
CAS Number 1417567-97-5

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interaction with specific biological pathways.

This compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
  • Reactive Oxygen Species (ROS) Production : It has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating significant potency against these cells.
  • Animal Models : In vivo studies using murine models of cancer showed that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups. This suggests a promising therapeutic potential.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds, highlighting how modifications can enhance biological activity. For instance, the introduction of the difluoromethoxy group was found to increase binding affinity to target proteins compared to non-fluorinated analogs .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the toxicological profile:

  • Acute Toxicity : Studies indicate low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg.
  • Chronic Effects : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Profiles and Electronic Effects

The compound’s unique substituent arrangement differentiates it from analogues in the following ways:

Table 1: Substituent Comparison of Selected Analogues
Compound Name (CAS No.) Substituents (Positions) Key Functional Groups Similarity Index
Target Compound 1-Cl, 2-[Cl(F₂)CH₃O], 3-NO₂, 5-F Chloro(difluoro)methoxy, nitro -
1-Chloro-2,4-difluoro-3-nitrobenzene (1151767-58-6) 1-Cl, 2-F, 3-NO₂, 4-F Fluoro, nitro 0.91
1,3-Dichloro-2,4-difluoro-5-nitrobenzene (15952-70-2) 1-Cl, 3-Cl, 2-F, 4-F, 5-NO₂ Dichloro, difluoro, nitro 0.93
5-Chloro-1,3-difluoro-2-methoxybenzene (170572-51-7) 5-Cl, 1-F, 3-F, 2-OCH₃ Methoxy, chloro 0.97

Key Observations :

  • Electron-Withdrawing Capacity : The target compound’s nitro and chloro(difluoro)methoxy groups create a stronger electron-deficient aromatic ring compared to analogues with fewer EWGs (e.g., 5-Chloro-1,3-difluoro-2-methoxybenzene, which has an electron-donating methoxy group) .
Nitric Oxide (NO) Inhibition

highlights that EWGs enhance NO suppression in aromatic compounds. The target compound’s nitro and chloro groups likely amplify this effect compared to methoxy-substituted analogues (e.g., compounds 49 and 52 in , which showed weaker activity due to electron-donating groups). For example, a diarylpentenedione analogue with halogenated ring-A (Analogue 28) exhibited the highest NO inhibition, supporting the importance of EWGs .

Herbicidal Potential

’s CoMFA analysis of protox inhibitors revealed that steric (74.3–87.4%) and electrostatic (10.1–18.5%) fields dominate herbicidal activity.

Physicochemical Properties

  • Stability : Nitro groups typically confer stability, but the adjacent chloro(difluoro)methoxy group may introduce steric strain, affecting thermal or photolytic degradation pathways.

Preparation Methods

Starting Materials and Initial Considerations

The synthesis begins with a suitably substituted benzene derivative, typically a halogenated fluoronitrobenzene, which serves as the scaffold for further functionalization. The choice of starting material is critical to ensure regioselectivity in subsequent substitution and nitration steps.

Introduction of the Nitro Group

The nitro group is introduced via classical electrophilic aromatic substitution using a nitration mixture composed of concentrated nitric acid and sulfuric acid. This reaction is conducted at low temperatures to control regioselectivity and avoid over-nitration or decomposition of sensitive intermediates.

  • Reaction conditions:

    • Temperature: 0–5 °C
    • Reagents: HNO₃/H₂SO₄ (mixed acid)
    • Time: Typically 1–3 hours depending on scale and substrate
  • Outcome:
    Selective nitration at the 3-position relative to other substituents, yielding a nitro-substituted intermediate.

Introduction of the Fluoro Group

Fluorination is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reagents enable selective fluorination on the aromatic ring with good regioselectivity and yield.

  • Typical procedure:

    • Solvent: Acetonitrile or dichloromethane
    • Temperature: Room temperature to mild heating (25–50 °C)
    • Fluorinating agent: Selectfluor or NFSI in stoichiometric amounts
  • Notes:
    Fluorination often precedes or follows nitration depending on the desired substitution pattern and electronic effects of substituents.

Introduction of the Chloro(difluoro)methoxy Group

This is the key step that differentiates 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene from related compounds. The chloro(difluoro)methoxy substituent is introduced via nucleophilic substitution or etherification reactions involving chlorodifluoromethane or related chlorodifluoromethylating agents.

  • Typical reagents and conditions:

    • Chlorodifluoromethane (ClCF₂H) or chlorodifluoroacetic anhydride as the electrophilic source
    • Base: Potassium carbonate (K₂CO₃) or similar carbonate bases to deprotonate phenolic intermediates
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Temperature: Mild heating (40–80 °C) to facilitate reaction
  • Mechanism:
    The phenolic hydroxyl group (if present in intermediate) is deprotonated by the base, generating a phenolate ion which then attacks the electrophilic chlorodifluoromethane, forming the chloro(difluoro)methoxy ether linkage.

Optimization and Industrial Considerations

  • Yield and Purity:
    Optimization of reaction times, temperatures, and stoichiometry is essential to maximize yield and purity. Use of continuous flow reactors has been reported to improve reaction control and scalability.

  • Purification:
    Chromatographic techniques such as silica gel column chromatography or recrystallization are employed to isolate the target compound with high purity.

Summary of Preparation Steps in Tabular Form

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Starting Material Selection Halogenated benzene derivative Scaffold for substitution
2 Nitration HNO₃/H₂SO₄, 0–5 °C Introduction of nitro group at 3-position
3 Fluorination Selectfluor or NFSI, RT to 50 °C Selective fluorination at 5-position
4 Chloro(difluoro)methoxy Introduction Chlorodifluoromethane, K₂CO₃, DMF, 40–80 °C Formation of chloro(difluoro)methoxy substituent
5 Purification Chromatography or recrystallization Isolation of pure compound

Detailed Research Findings and Analytical Characterization

  • Spectroscopic Confirmation:

    • ^19F NMR confirms the presence and environment of fluorine atoms (chemical shifts typically between -70 to -110 ppm).
    • IR spectroscopy identifies characteristic nitro group absorption near 1520 cm⁻¹.
    • X-ray crystallography can resolve the spatial arrangement of substituents, often showing monoclinic crystal systems with well-defined lattice parameters.
  • Computational Studies:
    Density Functional Theory (DFT) calculations support the understanding of electronic effects of the chloro(difluoro)methoxy group, showing electron-withdrawing properties that influence reactivity and regioselectivity.

  • Safety and Handling:
    Due to the presence of nitro and halogen groups, reactions are conducted under fume hoods with appropriate personal protective equipment. Thermal stability is monitored to avoid decomposition above 150 °C.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene?

  • Methodology : The synthesis typically involves sequential halogenation and nitration steps. A common approach begins with fluorination of the benzene ring using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), followed by nitration at the meta-position using a HNO₃/H₂SO₄ mixture. Chlorination is achieved via electrophilic substitution using Cl₂ gas in the presence of FeCl₃ as a catalyst. The difluoromethoxy group is introduced using chloro(difluoro)methyl reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Challenges : Competing side reactions during nitration (e.g., para-substitution) require precise temperature control (0–5°C) and stoichiometric monitoring.

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insight : The nitro group, a strong electron-withdrawing substituent, directs incoming nucleophiles to the ortho and para positions. For example, in SNAr (nucleophilic aromatic substitution), the chlorine atom at position 1 can be replaced by methoxide (NaOMe) or amines (NH₃/EtOH) under mild conditions (60°C, 12h). Reaction yields depend on solvent polarity, with DMSO showing higher efficiency than THF .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • 19F NMR : Resolves the difluoromethoxy group (δ ≈ -80 to -90 ppm) and aryl fluorine (δ ≈ -110 ppm).
  • IR Spectroscopy : Confirms nitro group presence via asymmetric stretching at ~1520 cm⁻¹.
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 296.94 (C₇H₂Cl₂F₃NO₃⁺) validate the molecular formula .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene
Reactant of Route 2
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1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene

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